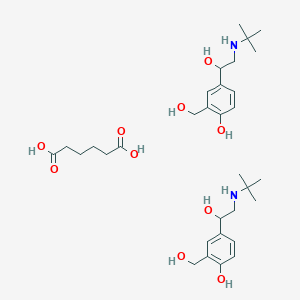

Albuterol adipate

Description

Properties

CAS No. |

149234-08-2 |

|---|---|

Molecular Formula |

C19H31NO7 |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid |

InChI |

InChI=1S/C13H21NO3.C6H10O4/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |

InChI Key |

KZQZMBIQTMLZNP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Albuterol adipate |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Albuterol Adipate for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of albuterol adipate. It is intended for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development who require detailed methodologies and characterization data for research purposes. This guide covers the synthetic protocol, in-depth analytical characterization, and the fundamental pharmacological pathway of albuterol.

Synthesis of this compound

This compound is a salt formed between the basic drug albuterol and the dicarboxylic adipic acid. The synthesis is a straightforward acid-base reaction, typically involving the precipitation of the salt from a solution containing both components. The molar ratio of albuterol to adipic acid is 2:1, reflecting the two basic amine groups on albuterol available for salt formation with the dicarboxylic acid.

Reaction Scheme

The reaction involves the protonation of the secondary amine of two albuterol molecules by one molecule of adipic acid.

2 (Albuterol) + 1 (Adipic Acid) → this compound

Experimental Protocol: Synthesis

This protocol details the precipitation method for forming this compound from albuterol free base and adipic acid.[1]

Materials:

-

Albuterol (free base)

-

Adipic Acid

-

Ethanol (or other suitable alcohol)

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolution of Reactants:

-

Prepare a solution of albuterol free base in a minimal amount of warm ethanol.

-

In a separate container, prepare a solution of adipic acid in warm ethanol. A 2:1 molar ratio of albuterol to adipic acid should be used.

-

-

Salt Formation and Precipitation:

-

Slowly add the adipic acid solution to the stirring albuterol solution.

-

A white precipitate of this compound should form upon mixing or after a short induction period.

-

Continue stirring the mixture for 1-2 hours to ensure complete precipitation. The solution may be cooled in an ice bath to maximize yield.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

-

Drying:

-

Dry the collected this compound solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Summary of Physicochemical Properties

The following table summarizes key quantitative data for this compound, with comparisons to the free base and the more common sulfate salt.

| Property | This compound | Albuterol (Free Base) | Albuterol Sulfate |

| Molecular Formula | C₃₂H₅₂N₂O₁₀[2] | C₁₃H₂₁NO₃[3] | C₂₆H₄₄N₂O₁₀S[4] |

| Molecular Weight | 624.8 g/mol [2] | 239.31 g/mol [3] | 576.7 g/mol [4] |

| Melting Point | 182°C[1] | 157-158°C[5] | - |

| Aqueous Solubility (RT) | 353 mg/mL[1] | 15.7 mg/mL[1] | 250 mg/mL[1] |

| Aqueous Solubility (37°C) | 452.5 mg/mL[1] | - | - |

| Intrinsic Dissolution Rate | 24.0 mg·min⁻¹·cm⁻²[1] | 1.1 mg·min⁻¹·cm⁻²[1] | 20.4 mg·min⁻¹·cm⁻²[1] |

Experimental Protocols: Characterization

-

Methodology: A small amount of the dried this compound is packed into a capillary tube. The melting point is determined using a standard melting point apparatus with a calibrated thermometer. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Methodology: An excess amount of this compound is added to a known volume of deionized water in a sealed vial. The suspension is agitated at a constant temperature (room temperature or 37°C) until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved drug in the supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Methodology: This method is adapted for the analysis of albuterol.[6]

-

Column: Chromolith® HighResolution RP-18 endcapped (150 x 4.6mm) or equivalent C18 column.

-

Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at 276 nm.

-

Sample Preparation: A standard solution is prepared by accurately weighing and dissolving this compound in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

-

Methodology: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. A small amount of the sample is mixed with potassium bromide (KBr) and compressed into a thin pellet.

-

Expected Peaks: The spectrum should display characteristic absorption bands for both albuterol and adipate. Key expected peaks include:

-

Broad O-H and N-H stretching (phenolic and alcohol groups): ~3200-3500 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

-

Strong carboxylate (COO⁻) asymmetric stretching from the salt: ~1550-1610 cm⁻¹

-

Aromatic C=C bending: ~1450-1600 cm⁻¹

-

C-O stretching (alcohol and phenol): ~1030-1250 cm⁻¹

-

-

Methodology: Mass spectral analysis is performed using an ESI-MS (Electrospray Ionization Mass Spectrometer). The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the instrument.

-

Expected Ions: In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated albuterol molecule [M+H]⁺ at m/z 240.16.[7] The adipic acid moiety is not typically observed in this mode.

-

Methodology: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Expected Signals: The spectra will show a combination of signals from both albuterol and adipic acid.

-

Albuterol Protons (in DMSO-d₆): Aromatic protons (~6.7-7.3 ppm), benzylic proton (~4.4 ppm), tert-butyl protons (~1.0 ppm), and other aliphatic and hydroxyl protons.[5]

-

Adipic Acid Protons: Two multiplets corresponding to the methylene protons, typically in the range of ~1.5 ppm and ~2.2 ppm.

-

Caption: Workflow for the characterization of this compound.

Albuterol Signaling Pathway

Albuterol exerts its therapeutic effect as a bronchodilator by acting as a selective beta-2 (β₂) adrenergic receptor agonist.[8] The activation of this receptor initiates a well-defined intracellular signaling cascade.

Mechanism of Action:

-

Receptor Binding: Albuterol binds to β₂-adrenergic receptors located on the surface of airway smooth muscle cells.[[“]][10]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs), causing it to exchange GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[4][8]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).[8][10] This leads to an increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate Protein Kinase A (PKA).[8]

-

Muscle Relaxation: PKA phosphorylates several target proteins, which collectively lead to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[8][10] This ultimately results in the relaxation of the bronchial smooth muscle, alleviating bronchospasm.[4][8]

Caption: The signaling cascade initiated by albuterol binding.

References

- 1. Preparation, characterization, and dissolution kinetics of two novel albuterol salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C32H52N2O10 | CID 177872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Albuterol Sulfate | C26H44N2O10S | CID 39859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. properties [ch.ic.ac.uk]

- 6. Chromatogram Detail [sigmaaldrich.com]

- 7. massbank.eu [massbank.eu]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Albuterol Mechanism - Consensus Academic Search Engine [consensus.app]

- 10. droracle.ai [droracle.ai]

A-Technical-Guide-on-the-Physicochemical-Properties-of-Novel-Albuterol-Salts

For-the-Attention-of: -Researchers,-Scientists,-and-Drug-Development-Professionals

Abstract:

Albuterol,-a-short-acting-β2-adrenergic-receptor-agonist,-is-a-cornerstone-in-the-management-of-bronchospasm-in-conditions-like-asthma-and-chronic-obstructive-pulmonary-disease-(COPD).[1] While-the-sulfate-salt-is-the-most-commonly-used-form,-research-into-novel-salt-forms-is-driven-by-the-potential-for-improved-physicochemical-properties-and-therapeutic-performance.-This-document-provides-a-comprehensive-overview-of-the-physicochemical-properties-of-novel-albuterol-salts,-with-a-focus-on-albuterol-adipate-and-stearate,-and-compares-them-to-the-conventional-free-base-and-sulfate-forms.-It-details-the-experimental-protocols-for-their-characterization-and-elucidates-the-underlying-signaling-pathway-of-albuterol's-action.

1.-Introduction

The-therapeutic-efficacy-of-an-inhaled-drug-product-is-intrinsically-linked-to-its-physicochemical-properties.-For-albuterol,-key-parameters-such-as-solubility,-dissolution-rate,-and-stability-can-influence-its-bioavailability-and-duration-of-action.-The-exploration-of-novel-salt-forms-of-albuterol-aims-to-optimize-these-properties,-potentially-leading-to-improved-drug-delivery-and-patient-outcomes.-This-guide-focuses-on-the-characterization-of-albuterol-adipate-and-stearate-as-examples-of-such-novel-salts.[2]

2.-Comparative-Physicochemical-Properties

The-selection-of-a-suitable-salt-form-is-a-critical-step-in-drug-development.-The-following-table-summarizes-the-key-physicochemical-properties-of-albuterol-free-base-and-its-sulfate,-adipate,-and-stearate-salts.

Table-1:-Physicochemical-Properties-of-Albuterol-and-Its-Salts

| Property | Albuterol Free Base | Albuterol Sulfate | Albuterol Adipate | Albuterol Stearate |

| Melting Point (°C) | 158[2] | - | 182[2] | 116[2] |

| Aqueous Solubility (mg/mL at room temp.) | 15.7[2] | 250[2] | 353[2] | 0.6[2] |

| Aqueous Solubility (mg/mL at 37°C) | - | - | 452.5[2] | 1.4[2] |

| Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² in pH 7.4 buffer at 37°C) | 1.1[2] | 20.4[2] | 24.0[2] | Non-linear, very slow[2] |

3.-Experimental-Protocols

The-characterization-of-novel-albuterol-salts-involves-a-series-of-standardized-experiments-to-determine-their-physicochemical-properties.-Below-are-the-detailed-methodologies-for-the-key-experiments.

3.1-Salt-Synthesis

-

Albuterol-Adipate-and-Stearate-Precipitation:

-

Prepare-alcoholic-solutions-of-albuterol-and-the-respective-acids-(adipic-or-stearic).

-

Mix-the-solutions-to-initiate-precipitation-of-the-salt.

-

Collect-the-precipitate-by-filtration.

-

Wash-the-precipitate-with-a-suitable-solvent-to-remove-any-unreacted-starting-materials.

-

Dry-the-purified-salt-under-vacuum.[2]

-

3.2-Thermal-Analysis

-

Differential-Scanning-Calorimetry-(DSC):

-

Accurately-weigh-a-small-sample-(1-5-mg)-of-the-albuterol-salt-into-an-aluminum-pan.

-

Seal-the-pan-and-place-it-in-the-DSC-instrument.

-

Use-an-empty,-sealed-aluminum-pan-as-a-reference.

-

Heat-the-sample-at-a-controlled-rate-(e.g.,-10°C/min)-over-a-defined-temperature-range.

-

Record-the-heat-flow-to-the-sample-relative-to-the-reference-to-determine-the-melting-endotherm.

-

3.3-Solubility-Determination

-

Equilibrium-Solubility-Method:

-

Add-an-excess-amount-of-the-albuterol-salt-to-a-known-volume-of-distilled-water-in-a-sealed-container.

-

Agitate-the-suspension-at-a-constant-temperature-(room-temperature-or-37°C)-for-a-sufficient-period-to-reach-equilibrium-(e.g.,-24-48-hours).

-

Filter-the-suspension-to-remove-the-undissolved-solid.

-

Analyze-the-concentration-of-albuterol-in-the-filtrate-using-a-validated-analytical-method,-such-as-High-Performance-Liquid-Chromatography-(HPLC).

-

3.4-Dissolution-Rate-Measurement

-

Rotating-Disk-Dissolution-Method:

-

Compact-a-known-amount-of-the-albuterol-salt-into-a-die-to-form-a-non-disintegrating-disk-of-a-specific-surface-area.

-

Mount-the-disk-in-a-holder-at-the-bottom-of-a-stirring-shaft.

-

Immerse-the-disk-in-a-dissolution-medium-(e.g.,-pH-7.4-phosphate-buffer)-maintained-at-a-constant-temperature-(37°C).

-

Rotate-the-disk-at-a-constant-speed.

-

Withdraw-samples-of-the-dissolution-medium-at-predetermined-time-intervals.

-

Analyze-the-concentration-of-albuterol-in-the-samples-to-determine-the-dissolution-rate.[2]

-

4.-Visualization-of-Workflows-and-Pathways

4.1-Experimental-Workflow-for-Salt-Characterization

The-following-diagram-outlines-the-logical-flow-of-experiments-for-characterizing-novel-albuterol-salts.

Caption: Experimental workflow for the synthesis and characterization of novel albuterol salts.

4.2-Albuterol-Signaling-Pathway

Albuterol-exerts-its-bronchodilatory-effect-by-activating-the-β2-adrenergic-receptor,-a-G-protein-coupled-receptor-(GPCR).[3] This-initiates-a-signaling-cascade-that-ultimately-leads-to-the-relaxation-of-airway-smooth-muscle.[1][4]

References

An In-depth Technical Guide to the Aqueous Solubility and Dissolution Kinetics of Albuterol Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and dissolution kinetics of albuterol adipate, a salt of the widely-used bronchodilator albuterol. The information presented herein is intended to support research, development, and formulation activities by providing key physicochemical data and detailed experimental methodologies.

Core Physicochemical Data

The aqueous solubility and dissolution rate are critical parameters influencing the bioavailability and therapeutic efficacy of an active pharmaceutical ingredient (API). This compound exhibits significantly different solubility and dissolution characteristics compared to the free base and other salt forms.

Aqueous Solubility

The solubility of this compound has been determined at both room temperature and physiological temperature. A notable increase in solubility is observed at the higher temperature, a factor that can be relevant for in vivo performance.

| Compound | Solubility at Room Temperature (mg/mL) | Solubility at 37°C (mg/mL) |

| This compound | 353[1] | 452.5[1] |

| Albuterol Free Base | 15.7[1] | Not Reported |

| Albuterol Sulfate | 250[1] | Not Reported |

Intrinsic Dissolution Rate

The intrinsic dissolution rate, a measure of the dissolution speed of a pure substance under constant surface area, was determined for this compound. These studies are crucial for predicting in vivo dissolution behavior.

| Compound | Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻²) | Experimental Conditions |

| This compound | 24.0[1] | pH 7.4 phosphate buffer at 37°C[1] |

| Albuterol Free Base | 1.1[1] | pH 7.4 phosphate buffer at 37°C[1] |

| Albuterol Sulfate | 20.4[1] | pH 7.4 phosphate buffer at 37°C[1] |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of solubility and dissolution data. The following sections outline the standard procedures for these determinations.

Aqueous Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is determined using the well-established shake-flask method.

Materials:

-

This compound

-

Purified Water (USP/EP grade)

-

Constant temperature orbital shaker/incubator

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column and UV detector

Procedure:

-

An excess amount of this compound is added to a known volume of purified water in a sealed container (e.g., a glass vial).

-

The container is placed in a constant temperature orbital shaker set to the desired temperature (e.g., 25°C for room temperature or 37°C for physiological temperature).

-

The mixture is agitated until equilibrium is reached. This is typically determined by taking samples at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it becomes constant.

-

Once at equilibrium, the suspension is removed from the shaker and allowed to settle.

-

A sample of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solids.

-

The filtered solution is then appropriately diluted and analyzed by a validated HPLC method to determine the concentration of this compound.

-

The experiment is performed in triplicate to ensure accuracy and precision.

Intrinsic Dissolution Rate Determination (Rotating Disk Method)

The intrinsic dissolution rate is measured using a rotating disk apparatus, which provides a constant surface area for dissolution.

Materials:

-

This compound

-

Hydraulic press and die for compact preparation

-

Rotating disk dissolution apparatus (USP Apparatus 5)

-

Dissolution medium (pH 7.4 phosphate buffer)

-

Constant temperature water bath (37°C)

-

HPLC system with a suitable column and UV detector

Procedure:

-

A specific amount of this compound powder is compressed into a compact of a known diameter using a hydraulic press.

-

The compact is then mounted in the holder of the rotating disk apparatus, ensuring that only one face of the compact is exposed to the dissolution medium.

-

The dissolution vessel is filled with a known volume of pre-warmed (37°C) pH 7.4 phosphate buffer.

-

The rotating disk assembly is lowered into the dissolution medium, and rotation is initiated at a constant speed (e.g., 100 rpm).

-

Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

-

The withdrawn volume is immediately replaced with fresh, pre-warmed dissolution medium to maintain a constant volume.

-

The collected samples are analyzed by a validated HPLC method to determine the concentration of dissolved this compound.

-

The cumulative amount of drug dissolved per unit area is plotted against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.

Visualized Workflows and Relationships

To further elucidate the experimental processes and influencing factors, the following diagrams are provided.

References

Unveiling the Solid-State Characteristics of Albuterol Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the known solid-state properties of albuterol adipate, a salt form of the widely-used bronchodilator, albuterol. The selection of an appropriate salt form is a critical step in drug development, profoundly influencing a drug's stability, solubility, and bioavailability. This document consolidates the available physicochemical data on this compound, provides detailed experimental methodologies for its characterization, and presents logical workflows for its analysis, aiming to support further research and development in this area.

Core Physicochemical Properties of this compound

The solid-state properties of a drug substance are pivotal in determining its processing behavior and biopharmaceutical performance. This compound has been investigated as a potential alternative to the more common sulfate salt, exhibiting distinct physicochemical characteristics. The quantitative data available for this compound are summarized below, in comparison to albuterol free base and albuterol sulfate for context.

| Property | This compound | Albuterol Free Base | Albuterol Sulfate | Adipic Acid |

| Melting Point (°C) | 182 | 158 | - | 152 |

| Aqueous Solubility (mg/mL at room temp.) | 353 | 15.7 | 250 | - |

| Aqueous Solubility (mg/mL at 37°C) | 452.5 | - | - | - |

| Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² in pH 7.4 buffer at 37°C) | 24.0 | 1.1 | 20.4 | - |

Data compiled from literature[1].

Experimental Protocols

The characterization of this compound's solid-state properties involves a suite of analytical techniques. The following sections detail the methodologies employed in the cited studies.

Preparation of this compound

Objective: To synthesize the adipate salt of albuterol.

Methodology: this compound is precipitated from an alcoholic solution containing albuterol and adipic acid.[1]

-

Step 1: Dissolution. Albuterol free base and adipic acid are dissolved in a suitable alcohol solvent.

-

Step 2: Precipitation. The salt is allowed to precipitate from the solution. The precise conditions (e.g., temperature, stirring rate, and time) would be optimized to ensure complete salt formation and control crystal properties.

-

Step 3: Isolation and Drying. The precipitated this compound is isolated, typically by filtration, and then dried to remove any residual solvent.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal behavior of this compound.

Methodology: Differential scanning calorimetry was performed to identify the melting endotherm of this compound.[1]

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Analysis Conditions: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge. An empty sealed pan is used as a reference.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Interpretation: The melting point is determined from the peak of the endothermic event in the resulting thermogram. A single, sharp endotherm is indicative of a crystalline material with a well-defined melting point.[1]

Solubility Determination

Objective: To quantify the aqueous solubility of this compound.

Methodology: The aqueous solubility of this compound was determined at room temperature and at 37°C.[1]

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a sealed container.

-

Equilibration: The suspension is agitated at a constant temperature (room temperature or 37°C) for a sufficient period to ensure equilibrium is reached.

-

Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: The concentration of albuterol in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Intrinsic Dissolution Rate (IDR) Measurement

Objective: To determine the intrinsic dissolution rate of this compound, a key parameter for predicting in vivo dissolution.

Methodology: A rotating disk dissolution method was employed to measure the IDR.[1]

-

Compact Preparation: A known amount of this compound is compressed into a die of a specific surface area using a hydraulic press to form a non-disintegrating compact.

-

Dissolution Apparatus: The die containing the compact is placed in a rotating disk apparatus.

-

Dissolution Medium: The dissolution is carried out in a vessel containing a known volume of pH 7.4 phosphate buffer at 37°C.[1]

-

Test Conditions: The disk is rotated at a constant speed (e.g., 100 rpm).

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

-

Analysis: The concentration of dissolved albuterol in each sample is determined by a suitable analytical method.

-

Calculation: The IDR is calculated from the slope of the linear portion of the cumulative amount of drug dissolved per unit area versus time plot.

Discussion and Future Directions

The available data indicates that this compound possesses significantly higher aqueous solubility and a faster intrinsic dissolution rate compared to the albuterol free base.[1] Its solubility also surpasses that of the commonly used albuterol sulfate at room temperature.[1] The single melting endotherm at 182°C suggests the formation of a distinct crystalline salt.[1]

However, a comprehensive understanding of the solid-state properties of this compound is still lacking. To fully evaluate its potential as a viable salt form for pharmaceutical development, further studies are warranted. Key areas for future investigation include:

-

Crystallography: Single-crystal and powder X-ray diffraction (XRPD) studies are essential to determine the crystal structure and identify potential polymorphic forms.

-

Spectroscopy: Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy would provide valuable information on the molecular interactions within the crystal lattice.

-

Hygroscopicity: Evaluating the material's tendency to absorb moisture is crucial for determining its physical stability and handling requirements.

-

Stability Studies: Comprehensive stability testing under various temperature and humidity conditions is necessary to assess its shelf-life and degradation pathways.

By pursuing these avenues of research, a more complete solid-state profile of this compound can be established, enabling a thorough assessment of its suitability for inclusion in advanced drug delivery systems.

References

An In-depth Technical Guide on the Initial Screening of Albuterol Adipate for Respiratory Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of albuterol adipate, a salt form of the short-acting β2-adrenergic receptor agonist albuterol, for potential use in respiratory drug delivery systems. The information presented herein is synthesized from the available scientific literature and is intended to inform researchers and drug development professionals on the synthesis, characterization, and in vitro performance of this novel salt.

Introduction

Albuterol is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is most commonly formulated as its sulfate salt. However, the investigation of alternative salt forms, such as this compound, is driven by the potential to modify the physicochemical properties of the drug substance, which in turn can influence its dissolution rate, stability, and aerosol performance when delivered to the lungs. The selection of an appropriate salt form is a critical step in the early development of inhaled drug products. This guide focuses on the initial studies conducted to evaluate this compound as a candidate for respiratory delivery.

Physicochemical Properties of Albuterol Salts

The initial screening of a new salt form involves a thorough characterization of its fundamental physicochemical properties. These properties are crucial in determining the salt's suitability for formulation into a stable and effective inhaled product.

Table 1: Physicochemical Properties of Albuterol and its Salts

| Property | Albuterol Base | Albuterol Sulfate | This compound | Albuterol Stearate |

| Molecular Formula | C₁₃H₂₁NO₃ | (C₁₃H₂₁NO₃)₂·H₂SO₄ | C₃₂H₅₂N₂O₁₀ | C₃₁H₅₃NO₅ |

| Molecular Weight ( g/mol ) | 239.31 | 576.7 | 624.8 | 519.8 |

| Melting Point (°C) | 158 | - | 182 | 116 |

| Aqueous Solubility (mg/mL at room temp.) | 15.7 | 250 | 353 | 0.6 |

| Aqueous Solubility (mg/mL at 37°C) | - | - | 452.5 | 1.4 |

| Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² in pH 7.4 buffer at 37°C) | 1.1 | 20.4 | 24.0 | - |

Data compiled from Jashnani et al., 1993.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of initial screening studies. The following sections describe the key experimental protocols used in the evaluation of this compound.

The synthesis of this compound is achieved through a precipitation method.

-

Materials: Albuterol free base, Adipic acid, Ethanol.

-

Procedure:

-

Prepare separate alcoholic solutions of albuterol and adipic acid.

-

Mix the two solutions.

-

This compound precipitates out of the solution.

-

Collect the precipitate by filtration.

-

Wash the precipitate with a suitable solvent to remove any unreacted starting materials.

-

Dry the final product.

-

-

Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy: These techniques are employed to determine the melting point of the newly synthesized salt and to confirm the formation of a new crystalline entity distinct from the starting materials.[1][2]

-

Aqueous Solubility: The solubility of this compound is determined in water at both room temperature and physiological temperature (37°C) to understand its dissolution potential in the lung lining fluid.[1]

-

Intrinsic Dissolution Rate: This is measured using the rotating disk method in a pH 7.4 phosphate buffer at 37°C to simulate physiological conditions. This provides a standardized measure of the dissolution rate of the pure substance, independent of particle size and surface area.[1]

The aerosol performance of micronized this compound is evaluated to assess its potential for deep lung delivery.

-

Dry Powder Inhaler (DPI) Formulation: For initial screening, the pure, micronized drug is often tested without excipients to understand its inherent aerosolization properties.

-

Aerosolization Testing:

-

A model dry powder inhaler is used to disperse the micronized powder.

-

The aerosolization is conducted under controlled environmental conditions (temperature and relative humidity).

-

A multi-stage liquid impinger or a cascade impactor is used to capture the aerosolized particles based on their aerodynamic diameter.

-

The amount of drug deposited on each stage of the impactor is quantified using a suitable analytical method, such as UV-Vis spectrophotometry.

-

-

Performance Metrics:

-

Emitted Dose (ED): The total mass of drug that exits the inhaler.

-

Fine Particle Dose (FPD): The mass of drug particles with an aerodynamic diameter typically less than 5 µm, which is considered respirable.

-

Fine Particle Fraction (FPF): The ratio of the Fine Particle Dose to the Emitted Dose (FPD/ED), expressed as a percentage.

-

In Vitro Performance Data

The in vitro aerosol performance of this compound has been compared to that of albuterol free base and albuterol sulfate.

Table 2: In Vitro Aerosol Performance of Albuterol Forms from a Model Dry Powder Inhaler (at 20°C and 50% RH)

| Compound | Fine Particle Percent of Emitted Dose (%) |

| Albuterol Free Base | 77.7 |

| Albuterol Sulfate | 63.6 |

| This compound Diethanolate | 9.0 |

| Albuterol Stearate | 55.7 |

Data from Jashnani and Byron, 1996.[3]

The results indicate that under these specific test conditions, this compound diethanolate exhibited a lower fine particle fraction compared to the free base and the sulfate salt.[3] It is important to note that the study also found that the fine particle fractions of albuterol free base and albuterol sulfate decreased with increasing humidity and temperature, while this compound diethanolate and albuterol stearate were less affected.[4]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the initial screening of a new salt form for respiratory delivery and the pharmacological signaling pathway of albuterol.

Caption: Workflow for the initial screening of a novel albuterol salt.

Caption: Albuterol's β2-adrenergic signaling pathway.

Conclusion

The initial screening of this compound reveals a salt form with distinct physicochemical properties compared to the commonly used albuterol sulfate. While it exhibits higher aqueous solubility, its in vitro aerosol performance from a model dry powder inhaler, at least in the form of the diethanolate solvate, was found to be inferior to that of the free base and sulfate salt under the tested conditions. However, its relative insensitivity to changes in humidity and temperature could be an advantageous property.

Further research would be required to fully elucidate the potential of this compound for respiratory drug delivery. This would involve optimization of the particle properties (e.g., through different crystallization or spray drying techniques), formulation with suitable excipients to improve aerosolization, and a more comprehensive stability assessment. This initial data provides a valuable starting point for such development efforts.

References

In Silico Modeling of Albuterol's Interaction with the Beta-2 Adrenergic Receptor in Adipocytes: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor (β2AR) agonist widely utilized in the treatment of bronchospasm.[1] Beyond its well-documented effects on airway smooth muscle, albuterol's interaction with β2ARs in adipose tissue presents a significant area of metabolic research. In adipocytes, the activation of β2ARs initiates a signaling cascade that is the primary hormonal route for stimulating lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol.[2] This technical guide provides an in-depth overview of the in silico methodologies used to model the binding of albuterol to the β2AR, a critical step in understanding its pharmacodynamics and in the development of novel therapeutic agents. This document details the underlying signaling pathways, presents quantitative binding data, and offers comprehensive experimental and computational protocols for researchers in the field.

The Beta-2 Adrenergic Receptor Signaling Pathway in Adipocytes

The β2AR is a member of the G protein-coupled receptor (GPCR) superfamily.[1] In adipocytes, its activation by an agonist like albuterol triggers a well-defined signaling cascade culminating in the mobilization of stored lipids.

Mechanism of Action:

-

Agonist Binding: Albuterol binds to the orthosteric site of the β2AR on the adipocyte cell membrane.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The Gαs subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[1]

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels activate PKA.[3][4]

-

Phosphorylation of Lipolytic Enzymes: PKA then phosphorylates key proteins that regulate lipolysis, primarily Hormone-Sensitive Lipase (HSL) and Perilipin.[3][5]

-

Perilipin Phosphorylation: Phosphorylated perilipin changes its conformation on the surface of lipid droplets, allowing phosphorylated HSL access to the triglyceride core.[3][6]

-

HSL Phosphorylation and Activation: PKA-mediated phosphorylation of HSL at specific serine residues (S563 and S660) increases its enzymatic activity.[5][6]

-

-

Lipolysis: Activated HSL, along with other lipases like Adipose Triglyceride Lipase (ATGL), hydrolyzes triglycerides into free fatty acids and glycerol, which are then released into the bloodstream to be used as energy by other tissues.[3]

Diagram of the β2AR Signaling Pathway in Adipocytes

Caption: β2AR signaling cascade leading to lipolysis in adipocytes.

Quantitative Data on Albuterol-β2AR Binding

The interaction between albuterol and the β2AR can be quantified through both experimental and computational methods. Experimental techniques provide direct measurements of binding affinity (Ki, Kd) and functional potency (IC50), while computational methods estimate the binding energy and stability of the ligand-receptor complex.

| Parameter | Value | Method | Receptor Source | Reference |

| Experimental Data | ||||

| Ki | 1000 nM | Radioligand Displacement Assay ([3H]DHA) | Human β2-Adrenergic Receptor | [7] |

| Computational Data | ||||

| Binding Free Energy (MM-GBSA) | -59.74 kcal/mol | Molecular Docking (Glide) | Human β2-Adrenergic Receptor (PDB: 7DHI) | [8] |

| Binding Energy | Comparable to Salbutamol | Molecular Docking (GOLD) | Human β2-Adrenergic Receptor |

Note: Data for albuterol's binding affinity specifically in adipocyte-derived β2AR is limited. The provided values are for the human β2AR, which is the same receptor subtype expressed in adipocytes.

Methodologies for Studying Albuterol-β2AR Binding

A multi-faceted approach combining in silico modeling with experimental validation is crucial for a comprehensive understanding of the albuterol-β2AR interaction.

In Silico Modeling: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Diagram of a Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies.

Detailed Protocol: Molecular Docking of Albuterol with the β2AR

This protocol provides a generalized workflow using common molecular docking software (e.g., AutoDock, Glide).

-

Receptor Preparation:

-

Obtain Receptor Structure: Download the crystal structure of the human β2-adrenergic receptor from the Protein Data Bank (PDB). The inactive state structure (e.g., PDB ID: 2RH1) is suitable for docking studies.

-

Pre-processing: Remove all non-receptor molecules, including water, ions, and co-crystallized ligands.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, which is crucial for correct ionization and hydrogen bonding.

-

Assign Charges: Assign partial atomic charges to the receptor atoms using a force field (e.g., AMBER, CHARMM).

-

Minimize Energy (Optional): Perform a brief energy minimization to relieve any steric clashes in the structure.

-

-

Ligand Preparation:

-

Obtain Ligand Structure: Obtain the 3D structure of albuterol from a database like PubChem or sketch it using molecular modeling software.

-

Generate 3D Conformation: If starting from a 2D structure, generate a low-energy 3D conformation.

-

Assign Charges and Atom Types: Assign appropriate atom types and partial charges to the albuterol molecule.

-

Define Rotatable Bonds: Identify the rotatable bonds in albuterol to allow for conformational flexibility during docking.

-

-

Grid Generation:

-

Define Binding Site: Define the active site for docking. This is typically a cubic grid box centered on the known binding pocket of the β2AR. Key residues to include in the grid box are Asp113, Ser203, and Ser207, which are known to interact with β2-agonists.[8]

-

Generate Grid Maps: The docking software will pre-calculate grid maps for different atom types within this box to speed up the docking process.

-

-

Docking Simulation:

-

Set Docking Parameters: Configure the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). Specify the number of docking runs, population size, and number of energy evaluations.

-

Execute Docking: Run the docking simulation, which will systematically search for the best binding poses of albuterol within the defined grid box.

-

-

Analysis of Results:

-

Clustering and Ranking: The resulting poses are typically clustered based on their conformational similarity and ranked by their predicted binding energy (docking score).

-

Interaction Analysis: Visualize the top-ranked poses to analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between albuterol and the β2AR residues.

-

Scoring: The binding energy score provides a qualitative estimate of the binding affinity.

-

Experimental Validation: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a ligand for a receptor. This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of albuterol.

Diagram of a Radioligand Binding Assay Workflow

References

- 1. m.youtube.com [m.youtube.com]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. Stimulation of the beta-2-adrenergic receptor with salbutamol activates human brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of the beta-2-adrenergic receptor with salbutamol activates human brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ki Summary [bindingdb.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Formulation of Albuterol Adipate for Dry Powder Inhaler (DPI) Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Dry powder inhalers (DPIs) offer a propellant-free, portable, and patient-friendly platform for delivering albuterol directly to the lungs.[3][4] The formulation of albuterol for DPI systems is a critical determinant of its efficacy, primarily focusing on achieving a consistent and optimal aerodynamic particle size distribution (APSD) to ensure deep lung deposition.[4][5] This document provides detailed application notes and experimental protocols for the formulation and characterization of albuterol adipate for DPI systems.

This compound, a salt form of albuterol, can be formulated as a dry powder for inhalation. The formulation strategy often involves particle engineering techniques, such as spray drying, to produce particles with the desired characteristics for aerosolization.[6][7][8] These formulations may be carrier-free or blended with excipients like lactose or mannitol to improve powder flow and dispersion.[9][10]

Albuterol Signaling Pathway

Albuterol functions by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][11] This initiates a signaling cascade that leads to bronchodilation.

References

- 1. Salbutamol - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. researchgate.net [researchgate.net]

- 4. researchmgt.monash.edu [researchmgt.monash.edu]

- 5. Performance Testing for Dry Powder Inhaler Products: Towards Clinical Relevance [jstage.jst.go.jp]

- 6. inhalationmag.com [inhalationmag.com]

- 7. Aerosolization Characteristics of Dry Powder Inhaler Formulations for the Excipient Enhanced Growth (EEG) Application: Effect of Spray Drying Process Conditions on Aerosol Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 9. Powder Characterization For DPI Performance In Capsule-Based Inhalers [granutools.com]

- 10. jmpas.com [jmpas.com]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vitro Assessment of Airway Smooth Muscle Relaxation by Albuterol Adipate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. Its primary therapeutic action is the relaxation of airway smooth muscle (ASM), leading to bronchodilation[[“]][1]. Albuterol is a racemic mixture of two enantiomers, (R)-albuterol and (S)-albuterol[[“]]. The (R)-enantiomer is responsible for the bronchodilatory effects, while the (S)-enantiomer may exhibit some pro-constrictory and pro-inflammatory properties[3]. This document provides detailed protocols for the in vitro assessment of ASM relaxation induced by albuterol adipate, a salt form of albuterol. The methodologies described herein are fundamental for preclinical evaluation and mechanistic studies of bronchodilators.

Signaling Pathway of Albuterol in Airway Smooth Muscle

Albuterol exerts its effects by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells[[“]][4]. This binding activates a cascade of intracellular events, as depicted in the diagram below.

The binding of albuterol to the β2-adrenergic receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase[1][4]. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP)[1]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[[“]]. PKA then phosphorylates several target proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase (MLCK), ultimately resulting in smooth muscle relaxation[1].

Experimental Protocols

Protocol 1: In Vitro Assessment of Airway Smooth Muscle Relaxation Using Isolated Tracheal Rings

This protocol details the use of isolated tracheal rings in an organ bath system to assess the relaxant properties of this compound on pre-contracted airway smooth muscle.

Materials and Reagents:

-

Trachea (e.g., from guinea pig, rat, or bovine)

-

Krebs-Henseleit (KH) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Contractile agonist (e.g., Methacholine, Histamine, or Carbachol)

-

This compound

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize the animal in accordance with institutional guidelines.

-

Carefully excise the trachea and place it in ice-cold KH buffer.

-

Dissect the trachea free of adhering connective tissue and epithelium.

-

Cut the trachea into rings of 2-3 mm in width.

-

-

Mounting of Tracheal Rings:

-

Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber containing KH buffer at 37°C and continuously gassed with carbogen.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g (optimal tension should be determined for each species).

-

During equilibration, wash the tissues with fresh KH buffer every 15-20 minutes.

-

After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check the viability of the tissue.

-

Wash the tissues and allow them to return to baseline tension.

-

-

Induction of Contraction:

-

Add a contractile agonist (e.g., methacholine at a concentration that produces approximately 80% of the maximal response, typically 1 µM) to the organ bath.

-

Wait for the contraction to reach a stable plateau.

-

-

Assessment of this compound-Induced Relaxation:

-

Once a stable contraction is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

-

Allow the tissue to reach a stable state of relaxation at each concentration before adding the next.

-

Record the relaxant response at each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by the agonist.

-

Plot the concentration-response curve (percentage of relaxation vs. log concentration of this compound).

-

Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve.

-

References

- 1. Salbutamol - Wikipedia [en.wikipedia.org]

- 2. Albuterol Mechanism - Consensus Academic Search Engine [consensus.app]

- 3. Effects of Albuterol Isomers on the Contraction and Ca2+ Signaling of Small Airways in Mouse Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Albuterol Modulates Its Own Transepithelial Flux via Changes in Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Application of Albuterol Adipate in Gastric Cancer Cell Proliferation Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist primarily used in the treatment of bronchospasm. Emerging research has indicated a potential role of β2-adrenergic signaling in cancer progression. This document provides detailed application notes and experimental protocols for studying the effects of albuterol adipate on gastric cancer cell proliferation, migration, and invasion. The methodologies outlined are based on findings that albuterol promotes gastric cancer cell tumorigenesis through the β2-AR/ERK/EMT signaling pathway.[1][2]

Data Presentation

The following tables summarize the quantitative effects of albuterol (salbutamol) on gastric cancer cell lines, MGC803 and SGC-7901, as extrapolated from published research.

Table 1: Effect of Albuterol (Salbutamol) on Gastric Cancer Cell Migration and Invasion

| Cell Line | Treatment | Concentration | Relative Migration (%) | Relative Invasion (%) |

| MGC803 | Control | - | 100 | 100 |

| Albuterol | 16 µM | ~250 | ~230 | |

| Albuterol + ICI-118,551 | 16 µM + 10 µM | ~120 | ~110 | |

| Albuterol + PD98059 | 16 µM + 50 µM | ~130 | ~120 | |

| SGC-7901 | Control | - | 100 | 100 |

| Albuterol | 16 µM | ~280 | ~260 | |

| Albuterol + ICI-118,551 | 16 µM + 10 µM | ~110 | ~115 | |

| Albuterol + PD98059 | 16 µM + 50 µM | ~140 | ~130 |

Data are estimated from graphical representations in Lu et al., 2022. Values represent the mean percentage relative to the control group.

Table 2: Effect of Albuterol (Salbutamol) on the Expression of EMT Markers and Signaling Proteins in Gastric Cancer Cells

| Cell Line | Treatment | Concentration | E-cadherin (relative expression) | N-cadherin (relative expression) | Snail (relative expression) | p-ERK/ERK (relative ratio) |

| MGC803 | Control | - | 1.0 | 1.0 | 1.0 | 1.0 |

| Albuterol | 16 µM | ~0.4 | ~2.5 | ~2.8 | ~3.0 | |

| Albuterol + ICI-118,551 | 16 µM + 10 µM | ~0.9 | ~1.2 | ~1.3 | ~1.2 | |

| Albuterol + PD98059 | 16 µM + 50 µM | ~0.8 | ~1.3 | ~1.4 | ~1.1 | |

| SGC-7901 | Control | - | 1.0 | 1.0 | 1.0 | 1.0 |

| Albuterol | 16 µM | ~0.3 | ~2.8 | ~3.0 | ~3.5 | |

| Albuterol + ICI-118,551 | 16 µM + 10 µM | ~0.8 | ~1.1 | ~1.2 | ~1.3 | |

| Albuterol + PD98059 | 16 µM + 50 µM | ~0.7 | ~1.4 | ~1.5 | ~1.2 |

Data are estimated from graphical representations of Western Blots in Lu et al., 2022. Values represent the mean fold change relative to the control group.

Experimental Protocols

1. Cell Culture

-

Cell Lines: Human gastric cancer cell lines MGC803 and SGC-7901.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Proliferation Assay (MTT Assay)

-

Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 4, 8, 16, 32, 64 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Cell viability is to be expressed as a percentage of the control group.

3. Colony Formation Assay

-

Seed 500 cells per well in a 6-well plate.

-

Treat the cells with this compound at the desired concentrations.

-

Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the treatment every 3 days.

-

After incubation, wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

-

Count the number of colonies (containing >50 cells) under a microscope.

4. Transwell Migration and Invasion Assays

-

For the invasion assay, pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For the migration assay, no coating is needed.

-

Seed 2 x 10⁵ cells in serum-free medium in the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Add this compound and/or inhibitors (ICI-118,551, PD98059) to both the upper and lower chambers at the desired concentrations.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.

-

Count the number of migrated/invaded cells in at least five random fields under a microscope.

5. Western Blot Analysis

-

Treat cells with this compound and/or inhibitors for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against β2-AR, p-ERK, ERK, E-cadherin, N-cadherin, Snail, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system and quantify the band intensities using image analysis software.

Mandatory Visualization

References

Application Notes and Protocols for Utilizing Albuterol Adipate in Animal Models of Bronchospasm

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of albuterol adipate for studying bronchospasm in preclinical animal models. This document outlines the mechanism of action, experimental protocols, and expected outcomes.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][[“]] It acts by relaxing the smooth muscles of the airways, leading to bronchodilation.[3] this compound is a salt form of the active substance. Preclinical evaluation in animal models is a critical step in the development of new bronchodilator therapies. These studies are essential for determining efficacy, dose-response relationships, and safety profiles.

Mechanism of Action

Albuterol primarily exerts its therapeutic effect by binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.[[“]] This interaction initiates a signaling cascade that results in the relaxation of these muscles and subsequent bronchodilation.

Signaling Pathway of Albuterol

The binding of albuterol to the β2-adrenergic receptor, a G-protein coupled receptor, activates adenylyl cyclase.[3] This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[[“]] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins. This phosphorylation cascade ultimately lowers intracellular calcium concentrations and inhibits the phosphorylation of myosin, resulting in the relaxation of the airway smooth muscle.[3][4]

Experimental Protocols

The following protocols are generalized for the use of this compound in common animal models of bronchospasm, such as guinea pigs and mice. Researchers should optimize these protocols for their specific experimental conditions.

Preparation of this compound Formulation

It is crucial to prepare a sterile and stable formulation of this compound for administration. The vehicle should be non-irritating to the airways.

-

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

pH meter

-

Sterile filters (0.22 µm)

-

-

Procedure:

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in a known volume of sterile saline.

-

Adjust the pH of the solution to approximately 4.0, as this has been shown to be a stable pH for albuterol solutions.[5]

-

Sterile-filter the final solution.

-

Store the formulation in a sterile, sealed container, protected from light.

-

Animal Models of Bronchospasm

The choice of animal model is critical for the relevance of the study. Common models include those induced by chemical agents or allergens.

-

Chemically-Induced Bronchospasm (e.g., using methacholine or histamine):

-

Animals: Guinea pigs or mice (e.g., Balb/C strain).

-

Procedure:

-

Acclimatize animals to the experimental setup.

-

Administer this compound or vehicle control via the desired route (e.g., inhalation, intratracheal, or intraperitoneal).

-

After a predetermined pretreatment time, induce bronchospasm by exposing the animals to an aerosol of a bronchoconstrictor agent (e.g., methacholine or histamine).

-

Measure airway resistance and dynamic compliance to assess the degree of bronchospasm.

-

-

-

Allergen-Induced Bronchospasm:

-

Procedure:

-

Sensitize the mice to an allergen, such as ovalbumin (OVA), through intraperitoneal injections.[8]

-

Challenge the sensitized mice with an aerosol of the same allergen to induce an allergic airway response and bronchospasm.

-

Administer this compound or vehicle control prior to or after the allergen challenge.

-

Measure airway hyperresponsiveness (AHR) in response to a bronchoconstrictor like methacholine.[7]

-

Data Presentation

Quantitative data should be collected to evaluate the efficacy of this compound. Key parameters include measurements of lung function such as airway resistance and dynamic compliance.

Table 1: Efficacy of Albuterol in a Guinea Pig Model of Histamine-Induced Bronchospasm (Representative Data)

| Treatment Group | Dose (µg/kg, i.v.) | Peak Increase in Airway Resistance (%) | Inhibition of Bronchospasm (%) |

| Vehicle Control | - | 150 ± 15 | 0 |

| This compound | 1 | 90 ± 12 | 40 |

| This compound | 3 | 45 ± 8 | 70 |

| This compound | 10 | 15 ± 5 | 90 |

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions.

Table 2: Effect of Nebulized Albuterol on Airway Hyperresponsiveness in a Mouse Model of Allergic Asthma (Representative Data)[7]

| Treatment Group | Pre-treatment | Change in Lung Elastance (H) after Methacholine Challenge |

| Saline Control | Saline Nebulization | +150% |

| Albuterol | Saline Nebulization | +80% |

Note: This table illustrates the expected trend of albuterol in reducing airway hyperresponsiveness. The values are representative.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in animal models of bronchospasm. Adherence to detailed methodologies and careful data collection will ensure the generation of robust and reliable results for assessing the therapeutic potential of this compound. Researchers should adapt these guidelines to their specific research questions and available resources.

References

- 1. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Albuterol Mechanism - Consensus Academic Search Engine [consensus.app]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. US20020002204A1 - Albuterol formulations - Google Patents [patents.google.com]

- 6. Detrimental effects of albuterol on airway responsiveness requires airway inflammation and is independent of β-receptor affinity in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detrimental effects of albuterol on airway responsiveness requires airway inflammation and is independent of β-receptor affinity in murine models of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation and Characterization of Micronized Albuterol Adipate for Aerosols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and characterization of micronized albuterol adipate intended for aerosol delivery. The following sections detail the synthesis of this compound, common micronization techniques, and essential characterization methods to ensure the quality and performance of the final product for inhalation therapy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key quantitative data for albuterol and its adipate salt.

| Property | Albuterol (Free Base) | This compound | Reference |

| Melting Point (°C) | 158 | 182 | |

| Aqueous Solubility (mg/mL at room temp.) | 15.7 | 353 | |

| Aqueous Solubility (mg/mL at 37°C) | Not Reported | 452.5 | |

| Intrinsic Dissolution Rate (mg·min⁻¹·cm⁻² at 37°C, pH 7.4) | 1.1 | 24.0 |

Preparation of this compound

This compound can be synthesized through a precipitation reaction from alcoholic solutions of albuterol and adipic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Albuterol free base

-

Adipic acid

-

Ethanol (or other suitable alcohol)

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare separate solutions of albuterol free base and adipic acid in ethanol. The molar ratio of albuterol to adipic acid should be 2:1.

-

While stirring, add the adipic acid solution to the albuterol solution.

-

Continue stirring the mixture at room temperature to allow for the precipitation of this compound.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a vacuum oven at a controlled temperature until a constant weight is achieved.

Micronization of this compound

Micronization is a critical step to produce particles in the respirable range (typically 1-5 µm) for effective lung deposition. Common techniques include jet milling, spray drying, and supercritical fluid technology.

Experimental Protocol: Jet Milling

Principle: Jet milling reduces particle size through high-velocity collisions of particles with each other and with the chamber walls.

Apparatus:

-

Jet mill (e.g., spiral or loop jet mill)

-

High-pressure nitrogen or air source

-

Feeder for introducing the solid material

-

Cyclone separator and filter for product collection

Procedure:

-

Ensure the jet mill, collection vessel, and all tubing are clean and dry.

-

Load the coarse this compound into the feeder.

-

Set the grinding and feeding pressures of the high-pressure gas according to the manufacturer's instructions and desired particle size.

-

Start the gas flow to the grinding chamber.

-

Begin feeding the this compound into the grinding chamber at a controlled rate.

-

The micronized particles are carried by the gas stream to a cyclone separator where they are collected.

-

After the milling process is complete, carefully collect the micronized product from the collection vessel.

Experimental Protocol: Spray Drying

Principle: Spray drying produces particles by atomizing a solution or suspension of the drug into a hot gas stream, which rapidly evaporates the solvent.

Apparatus:

-

Spray dryer with an atomizer (e.g., two-fluid nozzle or rotary atomizer)

-

Solution of this compound in a suitable solvent (e.g., a water-ethanol mixture)

-

Drying gas source (e.g., nitrogen or air)

-

Cyclone separator for product collection

Procedure:

-

Dissolve the this compound in the chosen solvent system to a specific concentration.

-

Set the spray dryer parameters: inlet temperature, drying gas flow rate, atomization pressure/speed, and liquid feed rate.

-

Pump the this compound solution through the atomizer into the drying chamber.

-

The hot drying gas rapidly evaporates the solvent, forming solid microparticles.

-

The micronized particles are separated from the gas stream by the cyclone and collected in a collection vessel.

Characterization of Micronized this compound

Thorough characterization is essential to ensure the micronized powder meets the required specifications for aerosol performance and stability.

Particle Size and Morphology

Particle Size Distribution:

-

Laser Diffraction: Provides a rapid measurement of the particle size distribution.

-

Experimental Protocol (Laser Diffraction):

-

Disperse a small amount of the micronized powder in a suitable non-solvent dispersant.

-

Introduce the suspension into the laser diffraction instrument.

-

Analyze the sample to obtain the volume-based particle size distribution, including Dv10, Dv50 (median), and Dv90 values.

-

Particle Morphology:

-

Scanning Electron Microscopy (SEM): Visualizes the surface topography and shape of the micronized particles.

-

Experimental Protocol (SEM):

-

Mount a small amount of the powder onto an SEM stub using double-sided carbon tape.

-

Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging.

-

Image the sample in the SEM at various magnifications to observe particle shape, size, and surface characteristics.

-

Solid-State Characterization

Crystallinity:

-

X-ray Powder Diffraction (XRPD): Determines the crystalline or amorphous nature of the powder. Crystalline material will produce a characteristic diffraction pattern of sharp peaks, while amorphous material will show a broad halo.

-

Experimental Protocol (XRPD):

-

Place a sufficient amount of the micronized powder onto the sample holder.

-

Run the XRPD analysis over a defined 2θ range (e.g., 5° to 40°).

-

Analyze the resulting diffractogram for the presence of characteristic peaks or an amorphous halo.

-

Thermal Properties:

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, such as melting and crystallization. This can be used to confirm the melting point and assess the physical state of the drug.

-

Experimental Protocol (DSC):

-

Accurately weigh a small amount of the micronized powder (typically 2-5 mg) into an aluminum pan and seal it.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

Record the heat flow to identify endothermic (melting) and exothermic (crystallization) events.

-

Aerosol Performance

Aerodynamic Particle Size Distribution (APSD):

-

Cascade Impaction (e.g., Next Generation Impactor - NGI or Andersen Cascade Impactor - ACI): This is the gold-standard method for determining the APSD of an aerosol, which is a critical predictor of where the particles will deposit in the lungs.

-

Experimental Protocol (NGI/ACI):

-

Assemble the cascade impactor with collection plates or filters for each stage.

-

Connect the impactor to a vacuum pump and calibrate the flow rate (e.g., 28.3 L/min or another appropriate rate for the delivery device).

-

Load a dose of the micronized this compound into a dry powder inhaler (DPI) device.

-

Actuate the DPI into the induction port of the impactor.

-

Disassemble the impactor and rinse each stage and the induction port with a suitable solvent to recover the deposited drug.

-

Quantify the amount of this compound on each stage using a validated analytical method (e.g., HPLC).

-

Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF - the percentage of the dose with an aerodynamic diameter < 5 µm).

-

| Aerosol Performance Parameter | Description | Typical Target for Inhalation |

| MMAD | Mass Median Aerodynamic Diameter: the diameter at which 50% of the particles by mass are smaller and 50% are larger. | 1-5 µm |

| GSD | Geometric Standard Deviation: a measure of the spread of the aerodynamic particle size distribution. | < 2.5 |

| FPF | Fine Particle Fraction: the percentage of the emitted dose with an aerodynamic diameter less than a specified size (typically 5 µm). | High (e.g., > 40%) |

Application Notes and Protocols for the Thermal Analysis of Albuterol Adipate using Differential Scanning Calorimetry (DSC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Differential Scanning Calorimetry (DSC) for the characterization of albuterol adipate. This document outlines the theoretical background, experimental protocols, and data interpretation for the thermal analysis of this active pharmaceutical ingredient (API).

Introduction to Differential Scanning Calorimetry in Pharmaceutical Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is widely used in the pharmaceutical industry for the characterization of APIs, excipients, and formulations.[3][4] Key applications of DSC in pharmaceutical development include:

-

Determination of melting point and enthalpy of fusion: Provides information on the purity and crystallinity of a substance.

-

Polymorph screening and characterization: Different polymorphic forms of a drug will exhibit unique thermal profiles.[3]

-

Amorphous content determination: The presence of amorphous material can be detected by its characteristic glass transition.

-

Drug-excipient compatibility studies: DSC can be used to screen for potential interactions between the API and excipients.

-

Stability studies: Changes in the thermal profile of a drug substance over time can indicate degradation or changes in solid-state form.

This compound: An Overview

Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. It works by relaxing the smooth muscles of the airways. The adipate salt of albuterol is one of the various salt forms developed to improve the physicochemical properties of the drug. The thermal properties of this compound are critical for its formulation development, manufacturing, and stability.

Quantitative Data Summary

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |

| Albuterol (Free Base) | 157-158 | Not Reported | Decomposes during melting. |

| Albuterol Sulfate | ~210 (onset), ~288 (peak) | Not Reported | Exhibits complex thermal behavior with decomposition. |

| This compound | To be determined | To be determined | Expected to have a distinct melting point. |

Experimental Protocols

This section provides a detailed protocol for the DSC analysis of this compound. These are general guidelines and may require optimization based on the specific instrument and sample characteristics.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality DSC data.[5][6][7]

-

Sample Weighing: Accurately weigh 2-5 mg of the this compound powder into a clean aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan using a crucible press. For volatile samples or to observe the effects of moisture, a pinhole lid can be used.

-

Reference Pan: Use an empty, hermetically sealed aluminum pan as the reference.

DSC Instrument Parameters

The following are typical starting parameters for a DSC experiment on a pharmaceutical salt.

| Parameter | Recommended Value | Rationale |

| Temperature Range | 25°C to 250°C (or higher if needed) | To cover the expected melting range and observe any pre-melting events or decomposition. |

| Heating Rate | 10°C/min | A standard heating rate for pharmaceutical materials. Slower rates (e.g., 2-5°C/min) can improve resolution, while faster rates (e.g., 20°C/min) can enhance sensitivity.[8] |

| Purge Gas | Nitrogen (50 mL/min) | An inert atmosphere prevents oxidative degradation of the sample. |

| Crucible Type | Aluminum, hermetically sealed | Standard for most pharmaceutical applications. |

Experimental Procedure

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Loading: Place the prepared sample and reference pans into the DSC cell.

-

Equilibration: Equilibrate the sample at the starting temperature (e.g., 25°C) for a few minutes to ensure thermal stability.

-

Heating Scan: Initiate the heating scan according to the defined parameters.

-